molecular formula C13H10BrNO3 B8586985 2-(4-Aminophenoxy)-4-bromobenzoic acid CAS No. 825649-80-7

2-(4-Aminophenoxy)-4-bromobenzoic acid

Cat. No.: B8586985
CAS No.: 825649-80-7
M. Wt: 308.13 g/mol
InChI Key: WOQROCXTIIZWOU-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-4-bromobenzoic acid is a benzoic acid derivative featuring a bromine substituent at the para-position (4-position) and a 4-aminophenoxy group at the ortho-position (2-position). This compound combines aromatic bromine’s electron-withdrawing effects with the amino group’s electron-donating properties, influencing its reactivity and biological activity.

Properties

CAS No.

825649-80-7

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

2-(4-aminophenoxy)-4-bromobenzoic acid

InChI

InChI=1S/C13H10BrNO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,15H2,(H,16,17)

InChI Key

WOQROCXTIIZWOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Structural and Physical Properties
Compound Name Substituents Melting Point (°C) Solubility Key Applications References
2-(4-Aminophenoxy)-4-bromobenzoic acid 4-Br, 2-(4-aminophenoxy) Not reported Likely polar solvents Pharmaceutical intermediates Inferred
4-Bromobenzoic acid 4-Br 255 Slightly soluble in hot water; soluble in alcohol, ether Agrochemicals, liquid crystals
2-Amino-4-bromobenzoic acid 4-Br, 2-NH2 Not reported Polar solvents (DMSO, methanol) Biochemical research
4-Fluoro-2-(phenylamino)benzoic acid 4-F, 2-NHPh Not reported Likely organic solvents Anti-inflammatory, antimicrobial
Ethyl 4-bromobenzoate 4-Br, COOEt Not reported Organic solvents (ether, ethanol) Synthetic intermediate
Key Observations:

Substituent Effects: The 4-bromo group enhances electrophilic substitution resistance due to its electron-withdrawing nature, making the compound less reactive toward electrophiles compared to non-halogenated analogs .

Reactivity: 4-Bromobenzoic acid is a common precursor in synthesizing benzimidazoles (e.g., via condensation with o-phenylenediamine) . The aminophenoxy variant may exhibit similar reactivity but with altered regioselectivity due to steric and electronic effects. Ethyl 4-bromobenzoate (a derivative with an ester group) is used in cross-coupling reactions, suggesting that this compound could participate in analogous transformations .

Biological Activity: 2-Amino-4-bromobenzoic acid is utilized as a biochemical reagent, highlighting the importance of amino groups in enhancing biological interactions . The aminophenoxy group in the target compound may offer improved binding affinity in enzyme inhibition or receptor targeting.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminophenoxy)-4-bromobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be inferred from analogous reactions involving brominated benzoic acids and aminophenoxy derivatives. For example:

  • Condensation Reactions : Evidence from benzoxazine synthesis (e.g., coupling phenols with amines under acidic conditions) suggests that polyphosphoric acid (PPA) at elevated temperatures (e.g., 180°C) could facilitate the formation of ether linkages between 4-bromobenzoic acid and 4-aminophenol .
  • Stepwise Functionalization : Bromination of 2-(4-Aminophenoxy)benzoic acid (CAS 67724-03-2) at the para position using bromine or N-bromosuccinimide (NBS) in a controlled environment may introduce the bromine substituent .

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid decomposition of the aminophenoxy group.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the aminophenoxy moiety (e.g., aromatic protons at δ 6.5–7.5 ppm) and bromine’s deshielding effect on adjacent carbons .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~ 308.1 g/mol for C13_{13}H10_{10}BrNO3_3) and isotopic patterns characteristic of bromine .
  • FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm1^{-1}, C-Br ~500–600 cm1^{-1}) .

Data Interpretation Tip : Compare spectral data with structurally similar compounds like 2-(4-Aminophenoxy)benzoic acid (CAS 67724-03-2) to resolve ambiguities .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer: While no direct safety data exists for this compound, guidelines for 4-bromobenzoic acid (a structural analog) suggest:

  • Handling : Use PPE (gloves, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust generation .
  • Storage : Keep in a cool (<25°C), dry place, away from oxidizers and strong acids/bases. Use amber glass vials to prevent photodegradation .
  • Disposal : Follow hazardous waste regulations for halogenated organic compounds .

Caution : The aminophenoxy group may increase reactivity; conduct stability tests under intended storage conditions.

Q. How can this compound serve as a precursor in multi-step organic synthesis?

Methodological Answer: The bromine atom and carboxylic acid group enable diverse transformations:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with aryl groups .
  • Amide Formation : React the carboxylic acid with amines (e.g., EDC/HOBt activation) to generate bioactive amides .
  • Functional Group Interconversion : Reduce the nitro group (if present in intermediates) to amine for further derivatization .

Example Application : Analogous brominated benzoic acids are used to synthesize fluorenone derivatives for materials science .

Q. What are common impurities in synthetic batches, and how can they be quantified?

Methodological Answer: Likely impurities include:

  • Unreacted Starting Materials : 4-Bromobenzoic acid or 4-aminophenol. Detect via HPLC (C18 column, UV detection at 254 nm) .
  • Dehalogenation Byproducts : Monitor for debrominated species using LC-MS.
  • Oxidation Products : Carboxylic acid groups may oxidize under harsh conditions; track via FT-IR or 1^1H NMR .

Quantification : Use internal standards (e.g., deuterated analogs) for calibration curves in HPLC or GC-MS.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Electronic Effects : Bromine is electron-withdrawing (-I effect), directing EAS to meta/para positions. Computational studies (DFT) can map electron density to predict regioselectivity .
  • Steric Effects : The bulky aminophenoxy group may hinder substitution at adjacent positions. Use kinetic studies (e.g., competition experiments with substituted arenes) to quantify steric contributions .

Experimental Design : Compare reaction rates and product distributions with non-brominated analogs (e.g., 2-(4-Aminophenoxy)benzoic acid) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on the compound’s structure. Validate with SAR studies .
  • Pharmacokinetic Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, critical for drug design .

Case Study : Analogous brominated benzamides show affinity for kinase targets; similar approaches can be applied here .

Q. What structure-activity relationships (SAR) govern its anti-inflammatory or antimicrobial activity?

Methodological Answer:

  • Modify Substituents : Synthesize derivatives (e.g., replace bromine with Cl, F) and test against bacterial strains (MIC assays) or inflammatory markers (COX-2 inhibition) .
  • Key Findings from Analogs : Bromine enhances lipophilicity and membrane penetration, while the carboxylic acid group improves solubility for biological assays .

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.

Q. How does this compound compare to halogenated analogs in photophysical applications?

Methodological Answer:

  • UV-Vis Studies : Bromine’s heavy atom effect increases spin-orbit coupling, enhancing triplet-state population for potential use in OLEDs. Compare fluorescence quantum yields with chloro/fluoro analogs .
  • Thermal Stability : TGA/DSC analyses can assess decomposition temperatures relative to non-brominated derivatives .

Q. Table: Comparative Properties of Halogenated Benzoic Acids

Derivativeλmax (nm)Decomposition Temp. (°C)
Br-substituted290 (estimated)~255 (extrapolated from )
Cl-substituted280240
F-substituted270220

Q. How can synthetic routes be optimized for scalability and green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene™) .
  • Catalyst Recycling : Use immobilized acid catalysts (e.g., silica-supported PPA) to reduce waste .
  • Energy Efficiency : Microwave-assisted synthesis reduces reaction time and energy consumption for condensation steps .

Metrics : Calculate E-factors (kg waste/kg product) and atom economy for each route.

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